molecular formula C24H35NO4 B14948097 2-Butanoyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one

2-Butanoyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B14948097
M. Wt: 401.5 g/mol
InChI Key: MQPMOBBMAHVLOX-ZKDXKUNRSA-N
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Preparation Methods

The synthesis of 2-BUTYRYL-3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the cyclohexenone core: This can be achieved through a series of aldol condensation reactions.

    Introduction of the butyryl group: This step involves the acylation of the cyclohexenone core using butyryl chloride in the presence of a base.

    Attachment of the diethoxyphenethyl group: This is done through a nucleophilic substitution reaction, where the diethoxyphenethylamine is reacted with the cyclohexenone derivative.

    Final modifications: Any additional functional groups are introduced through standard organic synthesis techniques.

Chemical Reactions Analysis

2-BUTYRYL-3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.

    Medicine: It has potential therapeutic applications due to its structural similarity to known bioactive molecules.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-BUTYRYL-3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-BUTYRYL-3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE can be compared with other phenethylamine derivatives such as:

The uniqueness of 2-BUTYRYL-3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H35NO4

Molecular Weight

401.5 g/mol

IUPAC Name

(2E)-3-[2-(3,4-diethoxyphenyl)ethylimino]-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one

InChI

InChI=1S/C24H35NO4/c1-6-9-19(26)23-18(15-24(4,5)16-20(23)27)25-13-12-17-10-11-21(28-7-2)22(14-17)29-8-3/h10-11,14,26H,6-9,12-13,15-16H2,1-5H3/b23-19+,25-18?

InChI Key

MQPMOBBMAHVLOX-ZKDXKUNRSA-N

Isomeric SMILES

CCC/C(=C\1/C(=NCCC2=CC(=C(C=C2)OCC)OCC)CC(CC1=O)(C)C)/O

Canonical SMILES

CCCC(=C1C(=NCCC2=CC(=C(C=C2)OCC)OCC)CC(CC1=O)(C)C)O

Origin of Product

United States

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